molecular formula C8H14N4 B1384564 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine CAS No. 1375472-98-2

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

Cat. No.: B1384564
CAS No.: 1375472-98-2
M. Wt: 166.22 g/mol
InChI Key: OVPAZKRGGDGVAI-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine ( 1375472-98-2) is a synthetically accessible fused bicyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a partially hydrogenated pyrazolo[3,4-b]pyrazine core, a scaffold known for its versatility and potential as a building block for pharmacologically active molecules . The compound's molecular formula is C8H14N4, with a molecular weight of 166.22 g/mol. This scaffold is structurally analogous to the prominent pyrazolo[3,4-b]pyridine family, which is extensively researched due to its similarity to purine bases like adenine and guanine . This structural mimicry allows such fused heterocycles to interact with a wide array of biological targets, including various kinases and enzymes . While research on the specific pyrazine variant is emerging, its core structure is a valuable template for developing novel therapeutic agents. Researchers can leverage this compound as a key intermediate to create libraries of derivatives for high-throughput screening against diseases such as cancer, inflammatory conditions, and central nervous system disorders . The presence of multiple nitrogen atoms in the ring system enhances its ability to form hydrogen bonds, which can improve target binding affinity . The methyl substituents at the 1, 3, and 6 positions provide sites for further chemical modification, allowing for fine-tuning of the compound's physicochemical properties and pharmacokinetic profile. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1,3,6-trimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-5-4-9-7-6(2)11-12(3)8(7)10-5/h5,9-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPAZKRGGDGVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-dimethylpyrazole with 1,3-dibromo-2-propanone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . The reaction typically requires refluxing in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Scheme:

text
Pyrazole precursor → Nitro reduction → Lactamization → Air oxidation → Final product

Structural and Spectral Characteristics

Key spectral data for 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one (closely related derivative):

PropertyData
IR (KBr) 3444 cm⁻¹ (N–H), 1644 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N), 1455 cm⁻¹ (C=C)
¹H NMR (CDCl₃) δ 2.26 (s, C(6)-CH₃), 2.83 (s, C(3)-CH₃), 4.19 (s, N–CH₃), 13.05 (s, N–H)
¹³C NMR (CDCl₃) δ 11.0 (C–CH₃), 22.7 (C(6)–CH₃), 34.2 (N–CH₃), 158.0 (C=O)
Molecular Formula C₈H₁₀N₄O
Molecular Weight 178.10 g/mol

Data sourced from .

Functionalization Reactions

The compound undergoes selective modifications at reactive sites:

N–H Reactivity

The N–H group in the pyrazine ring participates in:

  • Alkylation : Reacts with methyl iodide in basic conditions to form N-methyl derivatives.

  • Acylation : Forms amides upon treatment with acyl chlorides (e.g., acetyl chloride) .

Electrophilic Substitution

The pyrazine ring’s electron-deficient nature allows:

  • Nitration : Nitric acid/sulfuric acid introduces nitro groups at position 7.

  • Halogenation : Chlorination or bromination at position 5 using Cl₂ or Br₂ in acetic acid .

Comparative Reactivity with Analogues

Feature1,3,6-Trimethyl Derivative6-Substituted Analogues
C=O Reactivity Lactam ring stabilizes structureReduced stability in non-methylated forms
N–H Acidity pKa ~10.5 (weaker acid)pKa ~9.8 (stronger acid)
Synthetic Yield 73%60–89% (varies with substituent)

Data compiled from .

Scientific Research Applications

Medicinal Chemistry

1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine has been investigated for its pharmacological properties. Studies suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the compound's effect on cancer cell lines. The results indicated that it exhibits cytotoxicity against various cancer types through the induction of apoptosis and inhibition of cell proliferation .

Agriculture

This compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists found that formulations containing this compound significantly reduced pest populations in controlled environments. The compound demonstrated a high level of efficacy against common agricultural pests while exhibiting low toxicity to beneficial insects .

Materials Science

The unique structural properties of this pyrazolo compound make it suitable for use in the development of novel materials.

Case Study: Polymer Development

A recent investigation into polymer composites revealed that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials. This advancement suggests potential applications in high-performance materials for various industrial uses .

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison
Compound Class Core Structure Bandgap (eV) λmax (nm) Key Applications
1,3,6-Trimethyl-pyrazolo[3,4-b]pyrazine Pyrazolo-pyrazine N/A N/A Medicinal chemistry
Thieno[3,4-b]pyrazine polymers Thiophene-pyrazine 0.56–0.73 633–716 Organic photovoltaics
Pyrazolo[3,4-b]pyridine (16l) Pyrazolo-pyridine N/A N/A Antimicrobial agents
Pyrido[3,4-b]pyrazine copolymers Pyrido-pyrazine ~1.2 633 Conductive polymers
Table 2: Substituent Effects on Properties
Compound Substituents Solubility Bioactivity/Material Property
1,3,6-Trimethyl-pyrazolo[3,4-b]pyrazine Three methyl groups High (polar aprotic solvents) Potential kinase inhibition
5-Arylideneacetyl derivatives (25a–k) Arylidene, acetyl Moderate Anticancer (IC50 ≈ 10–50 μM)
2,3-Diphenylthieno[3,4-b]pyrazine (4c) Phenyl groups Low NIR fluorescence, charge transport

Biological Activity

1,3,6-Trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine (CAS Number: 1375472-98-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₈H₁₄N₄
  • Molar Mass : 166.22 g/mol
  • Density : 1.31 g/cm³ (predicted)
  • Boiling Point : 313.3 °C (predicted)
  • pKa : 7.32 (predicted) .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, pyrazolo[3,4-b]pyrazines have been shown to inhibit key oncogenic pathways:

  • BRAF(V600E) and EGFR Inhibition : Compounds in this class have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Synergistic Effects with Chemotherapeutics : Studies involving combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly in the Claudin-low subtype .

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are known for their anti-inflammatory properties:

  • Mechanism of Action : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone .
  • Clinical Implications : This activity suggests potential applications in treating inflammatory diseases and conditions where pain management is crucial.

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyrazine derivatives has been explored against various bacterial strains:

  • Broad Spectrum Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria including E. coli and S. aureus. One study reported significant inhibitory activity against these pathogens at low MIC values .
  • Antifungal Properties : Certain derivatives also displayed antifungal activity against common phytopathogens, indicating their potential use in agricultural applications as well .

Case Studies

StudyFindings
Umesha et al. (2009)Identified pyrazole derivatives with enhanced cytotoxicity when combined with doxorubicin in breast cancer cell lines .
Selvam et al. (2014)Reported anti-inflammatory activity with significant inhibition of TNF-α and IL-6 .
Chovatia et al. (2017)Evaluated anti-tubercular activity against Mycobacterium tuberculosis, showing promising results at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-b]pyrazine derivatives, such as the 1,3,6-trimethyl variant?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from key intermediates. For example:

  • Stepwise Functionalization : Begin with a pyrazolo[3,4-b]pyrazine core (e.g., 6-amino-3-methyl-1-phenyl derivatives) and introduce substituents via condensation or nucleophilic substitution. Hydrazide formation and cyclization are critical steps for derivatives like N-arylidene carbohydrazides .
  • Condensation Reactions : Use TFA-catalyzed reactions between pyrazole amines (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) and acrylate esters under reflux conditions to form fused pyrazolo-pyridine/pyrazine systems .
  • Key Reagents : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and carbonyldiimidazole (CDI) are effective for activating intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing 1,3,6-trimethyl-pyrazolo[3,4-b]pyrazine derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring hydrogen environments. For example, methyl groups at positions 1, 3, and 6 show distinct splitting patterns in ¹H NMR .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in hydrazide derivatives) .
  • UV-Vis Spectroscopy : Assesses π-conjugation in heterocyclic systems, with absorption maxima typically between 250–300 nm .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during the synthesis of 1,3,6-trimethyl-pyrazolo[3,4-b]pyrazine derivatives?

  • Methodological Answer :

  • Solvent and Catalyst Optimization : Toluene with TFA catalysis improves cyclization efficiency, while DMF enhances solubility for CDI-mediated couplings .
  • Temperature Control : Reflux conditions (100–120°C) are critical for completing multi-step reactions, as seen in the synthesis of triazolo-pyrazinones .
  • Purification Strategies : Recrystallization from i-propanol/DMFA mixtures (10:20 v/v) removes byproducts, achieving ≥95% purity .

Q. How can computational methods resolve structural ambiguities or contradictions in spectral data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts electronic structures and optimizes geometries for comparison with experimental NMR/IR data. For example, DFT calculations validated tautomeric equilibria in pyranopyrazole derivatives .
  • Molecular Docking : Screens binding affinities of methylated derivatives to biological targets (e.g., antimicrobial enzymes), guiding SAR studies .

Q. What strategies address discrepancies in biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by improving membrane permeability, while bulky alkyl groups reduce efficacy .
  • Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and control compounds (streptomycin/clotrimazole) to minimize variability .

Q. How can solubility and bioavailability be enhanced for in vivo studies of these derivatives?

  • Methodological Answer :

  • Salt Formation : Convert carboxylic acid derivatives (e.g., pyrazolo[3,4-b]pyrazine-7-carboxylic acid) into sodium or potassium salts via neutralization with inorganic bases .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl esters) that metabolize in vivo to active forms .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for methylated pyrazolo[3,4-b]pyrazine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves tautomeric forms and confirms methyl group orientations. For example, crystal structures of 5-(imidazol-2-yl) derivatives revealed planar pyrazine rings with methyl groups in axial positions .
  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-predicted values to identify misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine
Reactant of Route 2
1,3,6-trimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyrazine

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